molecular formula C11H18ClNO2 B1434113 (1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride CAS No. 1614222-48-8

(1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride

Cat. No. B1434113
CAS RN: 1614222-48-8
M. Wt: 231.72 g/mol
InChI Key: BYTFSJMXEAEUSZ-MERQFXBCSA-N
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Description

(1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride, also known as 4-ethoxyamphetamine (4-EA), is a synthetic drug that has been studied for use in scientific research and laboratory experiments. It is a derivative of the amphetamine class of compounds, and its effects are similar to those of other amphetamines. 4-EA has a wide range of applications in scientific research, and has been used to study the effects of drugs on the brain and behavior, as well as to study the effects of certain drugs on the cardiovascular system. In addition, 4-EA has been used to study the effects of certain drugs on the nervous system and to study the effects of certain drugs on the immune system.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of aromatic amines and their derivatives are crucial in the development of novel pharmaceuticals, materials, and analytical methods. For example, the hydroaminomethylation of oleochemicals, a process that involves the introduction of an amine group into a substrate, is a key reaction for synthesizing bio-based compounds with industrial potential. This reaction is catalyzed by rhodium and can produce a wide range of functionalized bio-based compounds (Vanbésien et al., 2018). Such methodologies are instrumental in the development of compounds like "(1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride," offering pathways to access valuable functionalized materials.

Environmental Applications

Amines and their derivatives play a significant role in environmental science, particularly in the removal of pollutants from water. The review by Prasannamedha and Kumar (2020) highlights the application of cleaner techniques for the removal of persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions. These pollutants often contain N-amine groups, and their study can inform the environmental fate and removal strategies for a wide range of similar compounds (Prasannamedha & Kumar, 2020).

Pharmacological Research

In pharmacological research, the investigation of aromatic amines and their derivatives, including compounds structurally related to "(1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride," is paramount. For instance, FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) is a compound that has shown significant antitumor efficacy in several cancer models. Its study provides insights into the potential anticancer applications of structurally similar amines (Zhang et al., 2013).

properties

IUPAC Name

(1R)-1-(4-ethoxyphenyl)-2-methoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-3-14-10-6-4-9(5-7-10)11(12)8-13-2;/h4-7,11H,3,8,12H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTFSJMXEAEUSZ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(COC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](COC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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